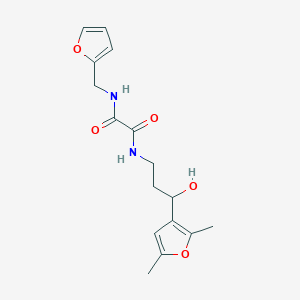
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylfuran is a liquid organic compound with a strong, aromatic odor . It’s used in various applications, including as a potential biofuel . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
2,5-Dimethylfuran can be synthesized from 5-hydroxymethylfurfural (HMF), which is derived from biomass . Furan can be made from furfural, which is obtained from agricultural byproducts .Molecular Structure Analysis
The molecular structure of 2,5-dimethylfuran consists of a furan ring with two methyl groups attached to the 2 and 5 positions . Furan itself is a five-membered ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
Furans can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .Physical and Chemical Properties Analysis
2,5-Dimethylfuran is a liquid at room temperature with a strong, aromatic odor . Furan is a colorless, volatile liquid with a boiling point of 31.36°C .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-10-8-13(11(2)23-10)14(19)5-6-17-15(20)16(21)18-9-12-4-3-7-22-12/h3-4,7-8,14,19H,5-6,9H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJZAWAWGYBGIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NCC2=CC=CO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B2395459.png)
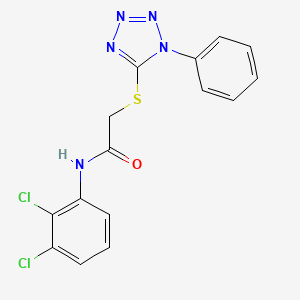
![[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2395461.png)
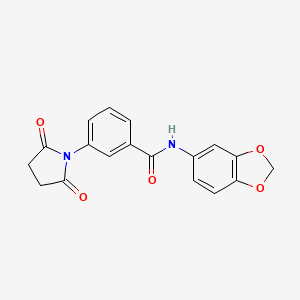
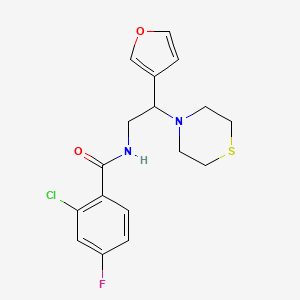
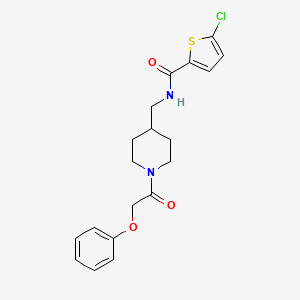
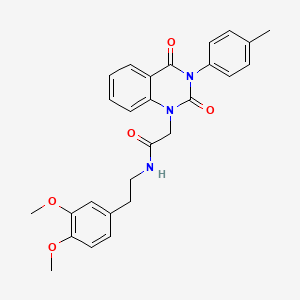
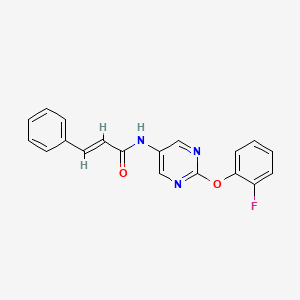
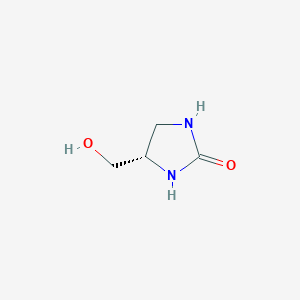
![2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2395474.png)

![1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-naphthalen-1-ylsulfonyl-1,4-diazepane](/img/structure/B2395476.png)
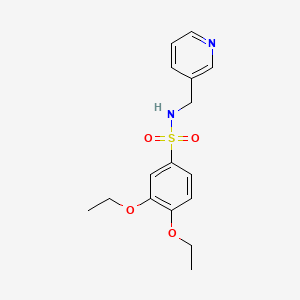
![2-(4-cyclohexylpiperazin-1-yl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2395481.png)
